molecular formula C20H16F3N3O3S B2874801 N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-34-2

N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide

Cat. No. B2874801
CAS RN: 690245-34-2
M. Wt: 435.42
InChI Key: HHTXFZBDKUSLFW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a phenyl ring, a sulfonylamino group, and a benzamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a high degree of conjugation and potentially interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific reactivity of its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase its lipophilicity, while the presence of an amide group could allow for hydrogen bonding .

Scientific Research Applications

Anticancer Properties

The design, synthesis, and evaluation of related compounds have shown promise in anticancer drug development. For instance, MGCD0103, a compound with structural similarities, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. It has shown significant antitumor activity in vivo and has progressed to clinical trials due to its potential as an anticancer drug (Zhou et al., 2008).

Analytical and Separation Techniques

Nonaqueous capillary electrophoretic separation techniques have been developed for compounds like imatinib mesylate and related substances, including similar pyridin-yl compounds. These techniques offer a promising approach for quality control and analytical purposes in pharmaceuticals (Ye et al., 2012).

Metabolic Pathways

Investigations into the absorption, distribution, metabolism, and excretion (ADME) of compounds such as GDC-0449 (vismodegib) reveal complex metabolic pathways, including uncommon pyridine ring opening. These studies are crucial for understanding the pharmacokinetics of potential drugs (Yue et al., 2011).

Polymer Synthesis

Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the application of similar compounds in materials science. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).

COVID-19 Drug Research

A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking study suggests that compounds with pyridin-4-ylamino derivatives could have applications in treating COVID-19, showcasing the versatility of such compounds in drug discovery (Fahim & Ismael, 2021).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting electronic properties, it could be studied for use in electronic devices. Alternatively, if it has biological activity, it could be developed into a drug .

properties

IUPAC Name

N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-2-1-3-18(12-16)30(28,29)25-13-14-4-6-15(7-5-14)19(27)26-17-8-10-24-11-9-17/h1-12,25H,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTXFZBDKUSLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide

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